molecular formula C22H20N4O3S2 B2596954 Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate CAS No. 671199-01-2

Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate

Cat. No.: B2596954
CAS No.: 671199-01-2
M. Wt: 452.55
InChI Key: VUIJLDXEMWPHKM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a triazolopyridine moiety, and a carboxylate ester group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate likely involves multiple steps, including the formation of the thiophene ring, the attachment of the triazolopyridine group, and the esterification of the carboxylate group. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that can be performed under controlled conditions to ensure high yield and purity. This might include batch or continuous flow processes, purification steps like recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Possibly reducing the ester group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potentially as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications if it exhibits biological activity.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiophene derivatives, triazolopyridine-containing molecules, and carboxylate esters. Examples could be:

  • Ethyl 2-(4-methylphenyl)-4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate
  • Methyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c1-3-29-21(28)19-16(15-9-7-14(2)8-10-15)12-30-20(19)23-18(27)13-31-22-25-24-17-6-4-5-11-26(17)22/h4-12H,3,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIJLDXEMWPHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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